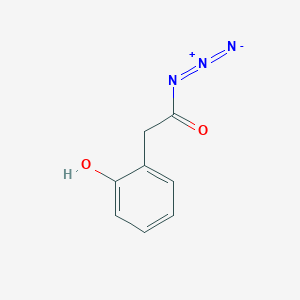

(2-Hydroxyphenyl)acetyl azide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61361-08-8 |

|---|---|

Molecular Formula |

C8H7N3O2 |

Molecular Weight |

177.16 g/mol |

IUPAC Name |

2-(2-hydroxyphenyl)acetyl azide |

InChI |

InChI=1S/C8H7N3O2/c9-11-10-8(13)5-6-3-1-2-4-7(6)12/h1-4,12H,5H2 |

InChI Key |

KSLSKOGZNBKXLI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)N=[N+]=[N-])O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxyphenyl Acetyl Azide and Analogous Acyl Azides

Classical Preparative Routes

Traditional methods for synthesizing acyl azides typically begin with carboxylic acids or their more reactive derivatives, such as acyl chlorides and anhydrides. nih.gov These routes have been widely employed and are well-documented in chemical literature.

Conversion of Carboxylic Acid Hydrazides via Nitrous Acid

A long-standing and reliable method for the preparation of acyl azides involves the reaction of carboxylic acid hydrazides with nitrous acid. britannica.comwikipedia.orgwikipedia.org The process begins with the formation of the acyl hydrazide, often by reacting an ester or acyl chloride with hydrazine. nih.gov This intermediate is then treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a mineral acid, to yield the corresponding acyl azide (B81097). nih.govallen.in This method is particularly useful when the parent carboxylic acid is sensitive to decomposition or isomerization under the acidic conditions required for other methods. nih.gov

A key advantage of the acyl azide method, especially in peptide synthesis, is its ability to maintain the chiral integrity of the starting materials. researchgate.net However, a significant drawback is the inherent instability and potentially explosive nature of acyl azide intermediates, which necessitates careful handling and often in situ consumption. researchgate.net

Table 1: Synthesis of Acyl Azides from Carboxylic Acid Hydrazides

| Starting Material | Reagents | Product | Key Features |

| Carboxylic Acid Hydrazide | Nitrous Acid (from NaNO₂/acid) | Acyl Azide | Good for maintaining chiral integrity; avoids harsh conditions for sensitive carboxylic acids. nih.govresearchgate.net |

Reaction of Acyl Chlorides with Azide Salts

One of the most common and direct methods for synthesizing acyl azides is the reaction of an acyl chloride with an azide salt, typically sodium azide. britannica.comwikipedia.orgwikipedia.org The requisite acyl chloride is usually prepared from the corresponding carboxylic acid using reagents like thionyl chloride or oxalyl chloride. raco.catnih.gov The subsequent reaction with sodium azide proceeds readily, often in a two-phase solvent system or in a suitable organic solvent. cdnsciencepub.com

This method is widely applicable to a variety of alkyl and aryl acyl chlorides. wikipedia.org To improve safety and efficiency, variations of this method have been developed. For instance, using a dimethylformamide (DMF)-acyl halide complex can lead to the preferential formation of the acyl azide, minimizing side reactions. cdnsciencepub.com Additionally, the use of polyethylene (B3416737) glycol 400 (PEG 400) as a green reaction medium has been reported for the nucleophilic substitution of acid chlorides with sodium azide at room temperature. raco.cat

Table 2: Representative Synthesis of Acyl Azides from Acyl Chlorides

| Acyl Chloride | Azide Source | Solvent/Conditions | Yield | Reference |

| 3-Bromopropionyl chloride | Sodium Azide | DMF | Not specified | cdnsciencepub.com |

| Various | Sodium Azide | PEG 400 / Room Temp | Good | raco.cat |

| Nα-Fmoc-peptide acid chloride | Sodium Azide | Not specified | 75-92% | raco.cat |

Synthesis from Mixed Anhydrides

The formation of a mixed anhydride (B1165640), followed by treatment with sodium azide, offers an effective protocol for acyl azide synthesis. nih.gov This method is particularly advantageous for substrates containing acid-labile protecting groups. raco.cat Typically, the carboxylic acid is reacted with a chloroformate, such as ethyl chloroformate, to generate a mixed carbonic anhydride. raco.catnih.gov This activated intermediate then readily reacts with sodium azide to furnish the desired acyl azide. raco.catnih.gov This approach has been successfully employed in the synthesis of complex molecules, demonstrating its utility in multi-step synthetic sequences. nih.gov

Utilization of N-Acylbenzotriazoles as Precursors

A more recent and milder approach to acyl azides involves the use of N-acylbenzotriazoles as stable, isolable precursors. organic-chemistry.orgacs.org These compounds, which can be prepared from carboxylic acids, react with sodium azide in a solvent like acetonitrile (B52724) at room temperature to afford acyl azides in good yields. raco.catthieme-connect.com A significant advantage of this methodology is that it circumvents the need for harsh acid activators or nitrosating agents, which are often required in the classical routes starting from acyl chlorides or hydrazides, respectively. organic-chemistry.orgacs.org This method shows good functional group tolerance and is compatible with substrates prone to racemization, such as α,β-unsaturated derivatives and amino acids. raco.catthieme-connect.comorganic-chemistry.org

Table 3: Synthesis of Acyl Azides from N-Acylbenzotriazoles

| Substrate | Reagent | Solvent | Yield | Key Advantage |

| N-Acylbenzotriazoles | Sodium Azide | Acetonitrile | 72-83% | Avoids harsh reagents, minimizes racemization. raco.catorganic-chemistry.org |

Direct Synthesis from Carboxylic Acids

Methods that allow for the direct conversion of carboxylic acids to acyl azides in a one-pot procedure are highly desirable as they streamline the synthetic process and often avoid the isolation of potentially unstable intermediates.

Employing Diphenylphosphoryl Azide (DPPA)

Diphenylphosphoryl azide (DPPA) has emerged as a widely used and versatile reagent for the direct, one-pot conversion of carboxylic acids into their corresponding acyl azides. wikipedia.orgnih.gov The reaction mechanism involves the initial formation of a mixed anhydride of the carboxylic acid and phosphoric acid. nih.gov This mixed anhydride then reacts with the azide anion, also generated from DPPA, to form the acyl azide, which can then undergo in situ rearrangement (Curtius rearrangement) to the isocyanate. nih.gov

This method is highly valued for its mild reaction conditions and broad applicability, including in peptide synthesis where it has been shown to proceed with minimal racemization. nih.govgoogle.com The use of DPPA often eliminates the need to isolate the acyl azide intermediate, which can be advantageous from a safety perspective. nih.gov

Table 4: Direct Synthesis of Acyl Azides using DPPA

| Starting Material | Reagent | Key Intermediate | Primary Product | Reference |

| Carboxylic Acid | DPPA | Mixed carboxylic-phosphoric anhydride | Acyl Azide / Isocyanate | nih.gov |

Activation with Peptide Coupling Reagents (e.g., EDC, HBTU)

Peptide coupling agents, widely used in amide bond formation, have been successfully repurposed for the direct conversion of carboxylic acids into acyl azides. sciencemadness.orgrsc.org Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 2-(1H-benzotriazol-1-yl)-1,1,3,3,-tetramethyluroniumhexafluorophosphate (HBTU) facilitate this transformation efficiently. sciencemadness.orgraco.cat The process is practical and applicable to a wide array of carboxylic acids, including N-protected amino acids, with the advantage of proceeding under mild conditions and often completing within minutes. sciencemadness.org

The use of EDC is particularly noteworthy due to the easy removal of the water-soluble urea (B33335) byproduct generated during the reaction. sciencemadness.org This methodology has been demonstrated to produce a variety of diversely functionalized acyl azides in good yields. sciencemadness.orgrsc.org For instance, the reaction of a carboxylic acid with sodium azide in the presence of EDC in a solvent like DMSO can yield the corresponding acyl azide efficiently. sciencemadness.org This method is also suitable for preparing N-protected α-amino acid azides without significant racemization. sciencemadness.orgraco.cat

Table 1: Synthesis of Acyl Azides using EDC

| Carboxylic Acid Precursor | Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chlorobenzoic acid | EDC/NaN₃ | DMSO | 84 | sciencemadness.org |

| 4-Nitrobenzoic acid | EDC/NaN₃ | DMSO | 82 | sciencemadness.org |

| Phenylacetic acid | EDC/NaN₃ | DMSO | 80 | sciencemadness.org |

| Z-Glycine | EDC/NaN₃ | DMSO | 82 | sciencemadness.org |

| Fmoc-Alanine | EDC/NaN₃ | DMSO | 78 | sciencemadness.org |

Direct Transformation Using Specific Reagent Systems (e.g., Triphenylphosphine-Trichloroisocyanuric Acid)

A one-step synthesis of acyl azides from carboxylic acids can be achieved using a mixed reagent system of triphenylphosphine (B44618) (TPP) and trichloroisocyanuric acid (TCCA). cdnsciencepub.comcdnsciencepub.com This method is valued for being mild, efficient, and practical, employing safe and inexpensive reagents. cdnsciencepub.comcdnsciencepub.com The reaction involves adding TPP to a solution of TCCA, followed by the carboxylic acid, and finally, sodium azide. cdnsciencepub.com This procedure rapidly converts carboxylic acids into their corresponding acyl azides in very short reaction times with high conversion rates, typically without forming Curtius rearrangement byproducts. cdnsciencepub.com

The reaction is generally carried out in a solvent like dichloromethane (B109758) at temperatures ranging from 0 °C to room temperature. cdnsciencepub.com A plausible mechanism involves the initial reaction of TPP with TCCA to form a phosphonium (B103445) salt intermediate, which then activates the carboxylic acid, facilitating the subsequent nucleophilic attack by the azide ion. cdnsciencepub.com

Table 2: Synthesis of Acyl Azides using TPP-TCCA System

| Carboxylic Acid Precursor | Time (min) | Yield (%) | Reference |

|---|---|---|---|

| Benzoic acid | 45 | 95 | cdnsciencepub.com |

| p-Nitrobenzoic acid | 45 | 98 | cdnsciencepub.com |

| p-Chlorobenzoic acid | 60 | 96 | cdnsciencepub.com |

| Cinnamic acid | 60 | 95 | cdnsciencepub.com |

| Phenylacetic acid | 60 | 92 | cdnsciencepub.com |

Application of Imidazolinium Salts (e.g., 2-Azido-1,3-dimethylimidazolinium Chloride)

A direct synthetic route to acyl azides from carboxylic acids has been developed using 2-azido-1,3-dimethylimidazolinium chloride (ADMC). oup.comoup.com This reagent serves as an efficient azide transfer agent. oup.com The synthesis involves treating a carboxylic acid with ADMC in the presence of an amine base, such as triethylamine (B128534). oup.com For example, benzoic acid can be quantitatively converted to benzoyl azide using this method. oup.com

The reaction is believed to proceed via nucleophilic attack of the carboxylate on the ADMC, with the thermodynamic stability of the byproduct, 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), acting as a driving force. oup.com This procedure is notable for its good yields and has been successfully applied to the amidation of amino acid derivatives without causing racemization. oup.comoup.com From an atom economy perspective, ADMC is considered an improvement over other reagents like diphenylphosphoryl azide (DPPA). oup.com

Alternative Synthetic Pathways

Beyond the direct conversion of carboxylic acids, alternative strategies for synthesizing acyl azides have been explored, starting from different functional groups.

Formation from Aldehyde Precursors

Acyl azides can be synthesized directly from aldehydes, representing a conceptually different approach from carboxylic acid-based methods. raco.catacs.org One common method involves treating aliphatic or aromatic aldehydes with iodine azide (IN₃), which can be generated in situ from iodine monochloride and sodium azide. wikipedia.orgacs.org This transformation proceeds smoothly at room temperature to give the corresponding acyl azide in high yield. acs.org If the reaction is conducted at higher temperatures (reflux), the initially formed acyl azide undergoes a Curtius rearrangement to yield carbamoyl (B1232498) azides. acs.orgorganic-chemistry.org Other reagent systems, such as iodobenzene (B50100) dichloride and sodium azide, have also been employed to convert aldehydes into carbamoyl azides. organic-chemistry.org

Table 3: Conversion of Aldehydes to Acyl Azides using Iodine Azide

| Aldehyde Precursor | Time (h) | Conversion to Acyl Azide (%) | Reference |

|---|---|---|---|

| Benzaldehyde | 2.5 | >95 | acs.org |

| p-Tolualdehyde | 2.5 | >95 | acs.org |

| p-Anisaldehyde | 2.5 | >95 | acs.org |

| Heptanal | 2.5 | >95 | acs.org |

Radical Azidonation Approaches

The conversion of aldehydes to acyl azides using iodine azide is proposed to proceed through a radical mechanism. organic-chemistry.orgacs.org The process is initiated by the homolysis of the relatively weak iodine-azide bond, which generates iodine radicals. acs.org These iodine radicals then abstract the hydrogen atom from the aldehyde's C-H bond. acs.org The resulting acyl radical reacts with another molecule of iodine azide to produce the final acyl azide product and regenerate an iodine radical, thus propagating the radical chain reaction. acs.org This radical-based pathway provides a facile and direct route from aldehydes to acyl azides and their subsequent rearrangement products. acs.org

Synthesis from Chalcone (B49325) Dibromides with Azide Ion

An alternative pathway involves the reaction of chalcone dibromides with an azide ion source, such as sodium azide. researchgate.net Specifically, the reaction of 2′-hydroxychalcone dibromides with sodium azide has been investigated. researchgate.net This reaction can lead to a variety of products, including the desired α-azido-2′-hydroxychalcones, as well as flavones, aurones, and isoxazoles. researchgate.net The distribution of these products is highly dependent on the substitution pattern of the chalcone substrate. researchgate.net This method highlights a specialized route for creating complex azide structures that are related to flavonoid chemistry. researchgate.net

Azidation of C-C Multiple Bonds

The synthesis of acyl azides through the manipulation of carbon-carbon multiple bonds is an indirect yet innovative strategy. Rather than a direct azidation of a C=C or C≡C bond to an acyl azide, these methods often involve the cleavage of C-C bonds within specific molecular frameworks.

One notable method involves the oxidative cleavage of two C-C bonds in 1,3-diketones. A metal-free approach using a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), in the presence of sodium azide (NaN₃), provides a pathway to acyl azides. nih.govacs.orgacs.org This reaction is typically performed under mild conditions and demonstrates a broad substrate scope. acs.org For instance, the reaction of a 1,3-diketone with PhI(OAc)₂ and NaN₃ in an acetone-water solvent system at 50 °C can yield the corresponding acyl azide. acs.org This method is considered environmentally friendly due to the use of a metal-free iodine reagent. acs.org

Another strategy involves a copper(II)-catalyzed cascade reaction of β-alkyl nitroalkenes with organic azides. This process leads to the formation of 4-acyl-1,2,3-triazoles, which involves an aerobic oxidative C-C bond cleavage of the nitroalkene. rsc.org While the final product is not a simple acyl azide, the core of the transformation involves the cleavage of a C-C bond as a key step in forming an acylated structure.

These methods highlight that C-C bond cleavage, particularly in readily accessible starting materials like 1,3-dicarbonyl compounds, offers a novel entry point for the synthesis of the acyl azide functionality. acs.org

Table 1: Synthesis of Acyl Azides via C-C Bond Cleavage

| Starting Material Type | Reagents | Key Features | Reference |

|---|---|---|---|

| 1,3-Diketones | PhI(OAc)₂, NaN₃, NaOAc | Metal-free, oxidative cleavage, broad scope | nih.govacs.orgacs.org |

| β-Alkyl Nitroalkenes | Cu(II) catalyst, Organic Azides, DMSO | Cascade reaction, aerobic oxidation | rsc.org |

Azidation of C-H Bonds

The direct functionalization of carbon-hydrogen (C-H) bonds represents a highly atom- and step-economical approach to synthesizing acyl azides. researchgate.net This strategy primarily focuses on the conversion of aldehydic C-H bonds into the acyl azide group.

Various reagent systems have been developed for the direct azidation of aldehydes. An early method utilized azidotrimethylsilane (B126382) (TMSN₃) in the presence of an oxidant like chromium trioxide to convert both aromatic and aliphatic aldehydes to their corresponding acyl azides. nih.gov However, the toxicity of the chromium reagent is a significant drawback. nih.gov

More contemporary and milder methods have since been established. The use of iodine azide (IN₃), generated in situ, allows for the conversion of aliphatic and aromatic aldehydes to acyl azides at room temperature. nih.govresearchgate.netorganic-chemistry.org Performing this reaction at reflux can lead to a subsequent Curtius rearrangement, directly yielding carbamoyl azides. researchgate.netorganic-chemistry.org Mechanistic studies suggest this transformation proceeds via a radical pathway. researchgate.net

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PhI(OAc)₂), in combination with sodium azide, are also effective for the direct conversion of aldehydes to acyl azides. researchgate.netresearchgate.net Other systems, like tert-butyl hypochlorite (B82951) (t-BuOCl) and NaN₃, offer a simple and mild route to acyl azides from a range of aldehydes. raco.cat Furthermore, visible-light-induced azidation of aldehydic C-H bonds using carbon tetrabromide and sodium azide presents a green and efficient alternative. researchgate.net

The direct azidation of C-H bonds is not limited to aldehydes. Metal-catalyzed processes, for instance using iron or manganese complexes, can achieve the azidation of tertiary and benzylic C-H bonds, providing access to a wide range of alkyl azides, which are precursors to other nitrogen-containing functional groups. nih.govacs.org

Table 2: Reagents for Direct Aldehydic C-H Azidation

| Azide Source / Oxidant | Reaction Conditions | Substrate Scope | Reference |

|---|---|---|---|

| TMSN₃ / CrO₃ | Room Temperature | Aromatic & Aliphatic | nih.gov |

| Iodine Azide (IN₃) | 0-25 °C | Aromatic & Aliphatic | nih.govresearchgate.netorganic-chemistry.org |

| PhI(OAc)₂ / NaN₃ | Ambient Temperature | Aromatic & Aliphatic | researchgate.netresearchgate.net |

| t-BuOCl / NaN₃ | Mild Conditions | Aromatic, Aliphatic, Heteroaromatic | raco.cat |

| CBr₄ / NaN₃ / Visible Light | Room Temperature | Aromatic & Aliphatic | researchgate.net |

Stereochemical Control and Retention in Acyl Azide Synthesis

Strategies for Maintaining Chiral Integrity

A significant advantage of using the acyl azide functional group in synthesis, particularly in peptide chemistry, is the high degree of stereochemical retention. The conversion of a chiral carboxylic acid to an acyl azide and its subsequent use in coupling reactions is widely regarded as a method that minimizes or prevents racemization. rsc.orgrsc.org

The classical acyl azide method in peptide synthesis, which involves the conversion of a C-terminal amino acid hydrazide to the corresponding acyl azide using nitrous acid, is one of the best methods for racemization-free peptide segment condensation. rsc.orgrsc.org This high fidelity is a key reason for its application despite the inherent instability of the acyl azide intermediate. rsc.org The reaction proceeds with complete retention of stereochemistry at the chiral center. nih.gov

Alternative methods for preparing chiral acyl azides also demonstrate excellent stereochemical integrity. The synthesis of acyl azides from N-acyl benzotriazoles is compatible with amino acids and retains the chirality of the starting material, as confirmed by chiral HPLC analysis. organic-chemistry.org Similarly, the conversion of Nα-protected amino acids into acyl azides using reagents like propylphosphonic anhydride (T3P®) proceeds without significant racemization. raco.cat The Curtius rearrangement itself, which proceeds from an acyl azide, is known to occur with complete retention of configuration. nih.govnumberanalytics.com

Impact of Protecting Groups and Reaction Conditions on Stereoselectivity

The choice of protecting groups and the specific reaction conditions are critical factors that can influence the stereochemical outcome of reactions involving acyl azides or their precursors. While the formation of the acyl azide itself from a chiral acid is generally stereospecific, the protecting groups on the molecule can exert long-range effects that influence subsequent transformations.

In carbohydrate chemistry, for example, the nature of protecting groups, such as acyl versus ether groups, has a profound impact on the stereoselectivity of glycosylation reactions, including those using glucosazide donors. rsc.orgwiley-vch.de Electron-withdrawing protecting groups, like acyl groups, can influence the electronic properties and conformation of the molecule, thereby directing the stereochemical course of a reaction. wiley-vch.deresearchgate.net For instance, a 6-O-acyl protecting group on a glucosazide donor was found to promote α-selectivity in glycosylations, an effect attributed to the participation of the acyl group in stabilizing a transient cationic intermediate. rsc.org

Reaction conditions play a similarly crucial role. The development of catalytic asymmetric methods for reactions involving azides relies heavily on the reaction parameters. For example, the first catalytic asymmetric addition of azide to meso-anhydrides was achieved using novel Cinchona alkaloid-derived sulfamide (B24259) catalysts, where the structure of the catalyst and the reaction temperature were key to achieving high enantioselectivity in the formation of the intermediate acyl azide. rsc.org Mild reaction conditions are often essential to prevent side reactions and maintain stereochemical integrity. The use of triphosgene (B27547) for preparing acyl azides from carboxylic acids under mild conditions is noted for its stereoselectivity. researchgate.net

Process Intensification and Green Chemistry Approaches

Continuous-Flow Microreactor Systems for Safe and Efficient Production

Acyl azides are high-energy compounds, and their potential for explosive decomposition, especially when heated, poses significant safety risks in traditional batch synthesis, particularly on a large scale. rsc.orgbeilstein-journals.org Continuous-flow microreactor technology offers a powerful solution to mitigate these hazards while improving reaction efficiency.

The key advantage of flow chemistry is the small internal volume of the reactor, which means that only a tiny amount of the hazardous acyl azide intermediate is present at any given moment. acs.org This significantly enhances the safety of the process. Furthermore, microreactors provide superior heat and mass transfer, allowing for precise temperature control and the use of higher temperatures than would be safe in a batch process. beilstein-journals.org This can lead to dramatically reduced reaction times and improved yields. beilstein-journals.org

Several research groups have demonstrated the successful application of continuous-flow systems for the synthesis and immediate consumption of acyl azides. For instance, acyl azides can be prepared in situ by mixing a stream of an acyl chloride with an aqueous solution of sodium azide in a microreactor. acs.orgnih.gov The resulting acyl azide can then be directly introduced into a second reactor for a subsequent reaction, such as a Curtius rearrangement to form an isocyanate or a coupling reaction to form an amide. raco.catnih.gov This "just-in-time" production prevents the accumulation of the unstable intermediate.

In peptide synthesis, continuous-flow systems have been used to safely generate acyl azides from acyl hydrazides and immediately react them with an amine nucleophile, achieving excellent yields without epimerization. rsc.org This approach successfully addresses both the safety and stereochemical challenges associated with the acyl azide method. rsc.orgrsc.org The technology has been applied to the multi-step synthesis of various products, demonstrating its robustness and efficiency. acs.orgnih.gov

Table 3: Advantages of Continuous-Flow Synthesis of Acyl Azides

| Feature | Benefit | Reference |

|---|---|---|

| Small Reactor Volume | Enhanced safety, minimal accumulation of explosive intermediate | rsc.orgbeilstein-journals.orgacs.org |

| Superior Heat Transfer | Precise temperature control, allows for higher temperatures | beilstein-journals.org |

| Rapid Mixing | Increased reaction rates, improved efficiency | nih.gov |

| In Situ Generation & Consumption | Avoids isolation and handling of hazardous intermediates | raco.catrsc.orgacs.org |

| Process Automation | Improved reproducibility and scalability | nih.gov |

In Situ Generation and Utilization of Acyl Azides

A prominent and widely adopted method for the in situ generation of acyl azides from carboxylic acids involves the use of diphenylphosphoryl azide (DPPA). This reagent acts as both an activating agent for the carboxyl group and the azide source. The reaction is typically conducted in an inert solvent (e.g., toluene (B28343), benzene (B151609), or THF) in the presence of a base, such as triethylamine (Et₃N), to deprotonate the carboxylic acid. The resulting carboxylate attacks the DPPA, forming a transient mixed anhydride intermediate. Subsequent intramolecular nucleophilic attack by the azide moiety displaces diphenyl phosphate, yielding the desired acyl azide.

Upon its formation, the acyl azide is not isolated. Instead, the reaction mixture is heated, inducing the Curtius rearrangement. The acyl azide smoothly loses a molecule of dinitrogen (N₂) to form a highly reactive isocyanate intermediate. The fate of this isocyanate is determined by the reaction conditions and the presence of nucleophiles.

In the specific case of (2-hydroxyphenyl)acetyl azide, its in situ generation and subsequent rearrangement provide a powerful route to heterocyclic structures. When (2-hydroxyphenyl)acetic acid is treated with DPPA and a base, the corresponding acyl azide is formed. Gentle heating initiates the rearrangement to (2-hydroxyphenyl)methyl isocyanate. Due to the proximity of the phenolic hydroxyl group, this isocyanate undergoes a rapid intramolecular cyclization, trapping the electrophilic isocyanate carbon to form the stable cyclic carbamate (B1207046), 1,4-benzoxazin-2(3H)-one. This one-pot transformation from a carboxylic acid to a heterocyclic product highlights the efficiency of the in situ approach.

The table below summarizes the conditions for this specific transformation and provides a comparative example using a simpler analogue, phenylacetic acid.

Table 1: Representative Conditions for In Situ Acyl Azide Generation and Curtius Rearrangement Click on the headers to sort the data.

| Entry | Starting Carboxylic Acid | Reagents | Solvent | Conditions | Final Product | Yield (%) | Ref. |

| 1 | (2-Hydroxyphenyl)acetic acid | Diphenylphosphoryl azide (DPPA), Triethylamine (Et₃N) | Toluene | Reflux, 3 h | 1,4-Benzoxazin-2(3H)-one | 91 | |

| 2 | Phenylacetic acid | Diphenylphosphoryl azide (DPPA), Triethylamine (Et₃N) | Benzene | Reflux, 4 h | Benzylamine | 85 | |

| 3 | 4-Methoxyphenylacetic acid | Sodium Azide, Trifluoromethanesulfonic anhydride, Pyridine | Dichloromethane | 0 °C to rt, 12 h | 4-Methoxybenzylamine | 88 |

*Product obtained after acidic or basic workup to hydrolyze the intermediate isocyanate/carbamate.

Beyond DPPA, other reagent systems can achieve the in situ formation of acyl azides. One alternative involves the pre-activation of the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The crude acyl chloride is then treated with sodium azide (NaN₃) in a biphasic or aprotic solvent system. This method, while effective, is a two-step, one-pot procedure and requires careful handling of the intermediate acyl chloride.

A more direct approach utilizes a combination of sodium azide and an activating agent like trifluoromethanesulfonic anhydride (Tf₂O). This system generates a highly reactive mixed anhydride in situ, which is readily converted to the acyl azide upon reaction with the azide ion. This method is particularly effective for a broad range of substrates, as detailed in Table 2, which outlines various reagents used for these transformations.

Table 2: Common Reagent Systems for One-Pot Acyl Azide Formation and Rearrangement Click on the headers to sort the data.

| Reagent System | Carboxylic Acid Activator | Azide Source | Typical Base | Key Features |

| DPPA | Forms mixed phosphoric anhydride | Self-contained (from DPPA) | Triethylamine | Mild, single reagent, broadly applicable. |

| SOCl₂ / NaN₃ | Thionyl chloride (forms acyl chloride) | Sodium Azide | None required for second step | Inexpensive reagents; requires two sequential steps in one pot. |

| Tf₂O / NaN₃ | Trifluoromethanesulfonic anhydride | Sodium Azide | Pyridine, 2,6-Lutidine | Highly activating, fast reactions at low temperatures. |

| TsCl / NaN₃ | p-Toluenesulfonyl chloride | Sodium Azide | Triethylamine | Forms mixed sulfonic anhydride; common alternative. |

The strategic choice to generate this compound and its analogues in situ is fundamental to modern synthetic chemistry. It circumvents the hazards associated with isolating energetic materials while providing a direct and high-yielding pathway to valuable isocyanates and their subsequent products, such as amines, ureas, carbamates, and complex heterocycles.

Chemical Reactivity and Transformations of 2 Hydroxyphenyl Acetyl Azide

Thermal and Catalytic Rearrangement Reactions

The most prominent reaction of acyl azides is the Curtius rearrangement, a thermally or photochemically induced decomposition that transforms the acyl azide (B81097) into an isocyanate. nih.govnih.gov This reaction is a cornerstone of synthetic chemistry for converting carboxylic acids and their derivatives into amines, ureas, and carbamates. nih.gov

Discovered by Theodor Curtius, this rearrangement provides a reliable method for producing isocyanates from acyl azides. nih.govwikipedia.org The reaction proceeds with the loss of nitrogen gas, a thermodynamically favorable process, and a concurrent 1,2-migration of the group attached to the carbonyl carbon. nih.gov For (2-Hydroxyphenyl)acetyl azide, this pathway leads to the formation of (2-hydroxyphenyl)methyl isocyanate.

The central event in the Curtius rearrangement is the thermal decomposition of the acyl azide. organic-chemistry.org When this compound is heated, it undergoes a concerted reaction where the (2-hydroxyphenyl)methyl group migrates from the carbonyl carbon to the adjacent nitrogen atom simultaneously with the expulsion of a molecule of dinitrogen (N₂). nih.gov

The formation of the isocyanate from this compound is highly dependent on the reaction conditions. Key factors include temperature, solvent, and the presence of nucleophiles.

Temperature: Thermal energy is required to overcome the activation barrier for the rearrangement and nitrogen extrusion. The decomposition temperature for acyl azides typically ranges from 60 to 150°C.

Solvent: The rearrangement is usually performed in an inert, high-boiling solvent, such as toluene (B28343) or benzene (B151609), that can facilitate the necessary heating without participating in the reaction. byjus.com The use of a non-nucleophilic solvent is crucial if the goal is to isolate the isocyanate intermediate. raco.cat

Nucleophiles: Isocyanates are highly reactive electrophiles. If the reaction is carried out in the presence of nucleophiles like water, alcohols, or amines, the newly formed (2-hydroxyphenyl)methyl isocyanate will be immediately trapped, yielding different products. For instance, performing the reaction in an alcohol solvent will directly produce a carbamate (B1207046). masterorganicchemistry.com Rigorously anhydrous conditions are necessary to prevent the isocyanate from converting to the corresponding amine via reaction with water. byjus.com

One-pot procedures using reagents like diphenylphosphoryl azide (DPPA) allow for the direct conversion of a carboxylic acid to a carbamate or other derivative without isolating the potentially explosive acyl azide intermediate. nih.gov

The Curtius rearrangement belongs to a family of reactions that convert carboxylic acid derivatives into amines with the loss of one carbon atom. The Hofmann and Schmidt rearrangements are two other common methods that share the formation of an isocyanate intermediate.

| Feature | Curtius Rearrangement | Hofmann Rearrangement | Schmidt Reaction |

| Starting Material | Acyl Azide | Primary Amide | Carboxylic Acid (or Ketone) |

| Reagents | Heat (thermal) or UV light (photochemical) | Br₂ or Cl₂ and NaOH | Hydrazoic Acid (HN₃) and strong acid (e.g., H₂SO₄) |

| Key Intermediate | Acyl Azide | N-haloamide | Protonated azido (B1232118) ketone (from carboxylic acid) |

| Reaction Conditions | Typically neutral (thermal) | Basic | Acidic |

| Common Product | Isocyanate (can be isolated) | Primary Amine (Isocyanate is transient) | Primary Amine (from carboxylic acid) or Amide (from ketone) |

All three rearrangements proceed through a common mechanistic feature: a 1,2-shift of an R-group to an electron-deficient nitrogen atom, leading to an isocyanate. nih.gov The main differences lie in the starting materials and the conditions required to generate the key rearranging intermediate. organic-chemistry.org The Curtius reaction is often considered milder than the Hofmann (which uses harsh base) or Schmidt (which uses strong acid) reactions. nih.gov

While the Curtius rearrangement is the most common thermal reaction for acyl azides, other transformations are possible under conditions that avoid the rearrangement. These alternative pathways allow acyl azides to be used as versatile reagents for forming other types of bonds.

Recent studies have shown that under transition-metal catalysis, acyl azides can function as aminating agents, bypassing the Curtius rearrangement. raco.catacs.org For a molecule like this compound, this could theoretically enable:

Catalytic C-H Amidation: In the presence of specific rhodium or ruthenium catalysts, the acyl azide can react with C-H bonds in other molecules to form new C-N bonds, yielding amides. raco.catacs.org The choice of catalyst can selectively determine the course of the amidation, demonstrating the dual reactivity of the acyl azide group. acs.org

Peptide Coupling: Acyl azides can be used as activated carboxylic acid derivatives for amide bond formation in peptide synthesis. Under mild, non-thermal conditions, the acyl azide can react with the amino group of an amino acid or peptide to form a new peptide bond without undergoing rearrangement. raco.catorganic-chemistry.org

The presence of the ortho-hydroxyl group in this compound also introduces the possibility of intramolecular reactions. Under specific conditions, such as Lewis acid promotion, it is conceivable that the hydroxyl group could interact with the azide functionality, potentially leading to heterocyclic products, although this would compete with the dominant rearrangement pathway.

The Curtius Rearrangement: Pathways to Isocyanates

Nucleophilic Addition and Derivatization Reactions

The primary product of the Curtius rearrangement of this compound is (2-hydroxyphenyl)methyl isocyanate. This isocyanate is a powerful electrophile due to the electron-deficient carbon atom in the -N=C=O group. It readily undergoes nucleophilic addition reactions with a wide range of nucleophiles, leading to stable, derivatized products. nih.govmasterorganicchemistry.com This reactivity is fundamental to the synthetic utility of the Curtius rearrangement. nih.gov

The general mechanism involves the attack of a nucleophile on the carbonyl carbon of the isocyanate, followed by protonation of the nitrogen. khanacademy.org

Key derivatization reactions include:

Reaction with Water: In the presence of water, the isocyanate is hydrolyzed. The initial product is an unstable carbamic acid, which spontaneously decarboxylates (loses CO₂) to yield the primary amine, (2-hydroxyphenyl)methanamine. organic-chemistry.orgmasterorganicchemistry.com

Reaction with Alcohols: Alcohols add to the isocyanate to form stable carbamates, also known as urethanes. masterorganicchemistry.com For example, reaction with ethanol (B145695) would yield ethyl N-[(2-hydroxyphenyl)methyl]carbamate.

Reaction with Amines: Primary or secondary amines react with the isocyanate to produce substituted ureas. nih.gov Reaction with ammonia, for instance, would form (2-hydroxyphenyl)methylurea.

These nucleophilic addition reactions provide a versatile platform for converting a single isocyanate intermediate into a diverse array of functional groups.

| Nucleophile (Nu-H) | Initial Product | Final Product | Product Class |

| Water (H₂O) | (2-hydroxyphenyl)methyl carbamic acid | (2-hydroxyphenyl)methanamine | Primary Amine |

| Alcohol (R-OH) | Ethyl N-[(2-hydroxyphenyl)methyl]carbamate (example with ethanol) | Carbamate (Urethane) | |

| Amine (R-NH₂) | N-alkyl-N'-[(2-hydroxyphenyl)methyl]urea | Substituted Urea (B33335) |

Conversion of Isocyanates to Amines and Amine Derivatives

The isocyanate generated from the Curtius rearrangement of this compound can be readily converted into primary amines and their derivatives. wikipedia.org The Curtius rearrangement involves the thermal or photochemical decomposition of the acyl azide to an isocyanate with the loss of nitrogen gas. wikipedia.orgnih.gov This rearrangement is a key transformation that opens up pathways to various amine-containing molecules. nih.gov

The general reaction scheme is as follows:

Curtius Rearrangement: this compound rearranges upon heating to form (2-hydroxyphenyl)methyl isocyanate and nitrogen gas.

Hydrolysis: The isocyanate reacts with water to form a carbamic acid.

Decarboxylation: The carbamic acid loses carbon dioxide to give the final amine product.

This transformation is a cornerstone in organic synthesis for accessing primary amines from carboxylic acids via their acyl azide derivatives. nih.gov

Synthesis of Urethanes (Carbamates)

The isocyanate intermediate derived from this compound is a valuable precursor for the synthesis of urethanes, also known as carbamates. wikipedia.orgkuleuven.be This reaction involves the nucleophilic addition of an alcohol to the electrophilic carbon atom of the isocyanate group. kuleuven.beresearchgate.net The reaction is typically exothermic and can be catalyzed by bases, such as tertiary amines or organometallic compounds. poliuretanos.net

The reactivity of the alcohol in this reaction is influenced by its structure, with primary alcohols generally being more reactive than secondary, and tertiary alcohols showing the least reactivity due to steric hindrance. poliuretanos.net The reaction of (2-hydroxyphenyl)methyl isocyanate with various alcohols would lead to a diverse range of N-((2-hydroxyphenyl)methyl)carbamates. This transformation is fundamental to the polyurethane industry when diisocyanates and polyols are used. kuleuven.be

The table below illustrates the expected products from the reaction of (2-hydroxyphenyl)methyl isocyanate with different types of alcohols.

| Reactant 1 | Reactant 2 | Product |

| (2-Hydroxyphenyl)methyl isocyanate | Methanol | Methyl (2-hydroxyphenyl)methylcarbamate |

| (2-Hydroxyphenyl)methyl isocyanate | Ethanol | Ethyl (2-hydroxyphenyl)methylcarbamate |

| (2-Hydroxyphenyl)methyl isocyanate | Isopropanol | Isopropyl (2-hydroxyphenyl)methylcarbamate |

| (2-Hydroxyphenyl)methyl isocyanate | tert-Butanol | tert-Butyl (2-hydroxyphenyl)methylcarbamate |

Formation of Ureas and Acylureas

The reaction of the (2-hydroxyphenyl)methyl isocyanate intermediate with amines leads to the formation of substituted ureas. wikipedia.orgorganic-chemistry.org This reaction is generally very fast and typically does not require a catalyst. poliuretanos.net The nucleophilic amine attacks the carbonyl carbon of the isocyanate, resulting in the formation of a urea linkage. Both primary and secondary amines can be used in this reaction, leading to N,N'-disubstituted or N,N,N'-trisubstituted ureas, respectively. nih.gov

The synthesis of unsymmetrical ureas can be achieved by reacting the isocyanate with a different amine. nih.govresearchgate.net Furthermore, isocyanates can also react with amides to form N-acylureas, although this reaction may require more forcing conditions. researchgate.net

The following table shows representative examples of urea-forming reactions starting from (2-hydroxyphenyl)methyl isocyanate.

| Reactant 1 | Reactant 2 | Product |

| (2-Hydroxyphenyl)methyl isocyanate | Ammonia | (2-Hydroxyphenyl)methylurea |

| (2-hydroxyphenyl)methyl isocyanate | Aniline | 1-((2-Hydroxyphenyl)methyl)-3-phenylurea |

| (2-Hydroxyphenyl)methyl isocyanate | Diethylamine | 1-((2-Hydroxyphenyl)methyl)-3,3-diethylurea |

| (2-Hydroxyphenyl)methyl isocyanate | Acetamide | 1-Acetyl-3-((2-hydroxyphenyl)methyl)urea |

Amide Bond Formation Reactions

This compound can also be utilized directly as an acylating agent to form amide bonds without proceeding through an isocyanate intermediate. rsc.org This transformation is particularly valuable in synthetic chemistry for the creation of peptides and other amide-containing molecules. researchgate.net

The acyl azide method is a well-established technique for peptide bond formation, known for its ability to minimize racemization during the coupling of amino acid or peptide segments. researchgate.netdoi.org In this method, the acyl azide of an N-protected amino acid, such as N-protected (2-hydroxyphenyl)glycine azide, is reacted with the free amino group of another amino acid or peptide ester. The azide acts as an activated carboxylic acid derivative that readily undergoes nucleophilic attack by the amine.

Although acyl azides are considered potentially explosive, their in-situ generation and use in continuous-flow systems have enhanced the safety of this method. rsc.orgresearchgate.net The acyl azide is typically generated from the corresponding acyl hydrazide by treatment with nitrous acid. researchgate.net This method is compatible with a variety of protecting groups used in peptide synthesis. raco.cat

Recent advancements in organic synthesis have demonstrated the use of acyl azides as effective amidating agents in transition metal-catalyzed C-H activation and C-N bond formation reactions. nih.govacs.org Specifically, ruthenium(II) catalysts have been shown to facilitate the direct ortho-amidation of aromatic compounds using acyl azides as the nitrogen source. nih.govacs.org

In such a reaction, a substrate containing a directing group would coordinate to the Ru(II) center, leading to the activation of a proximal C-H bond. The acyl azide, in this case this compound, would then serve as the amidating agent, leading to the formation of a new C-N bond and the installation of the (2-hydroxyphenyl)acetylamino group onto the aromatic ring. nih.gov This approach advantageously avoids the Curtius rearrangement, with the release of molecular nitrogen as the only byproduct. acs.org These reactions are often characterized by their high regioselectivity and functional group tolerance under relatively mild, oxidant-free conditions. nih.govacs.org

Cycloaddition Chemistry

Organic azides, including acyl azides like this compound, can participate in cycloaddition reactions, most notably the 1,3-dipolar cycloaddition. nih.govlibretexts.org In this type of reaction, the azide acts as a 1,3-dipole and reacts with a dipolarophile, which is typically an alkene or an alkyne, to form a five-membered heterocyclic ring. libretexts.org

The reaction of an azide with an alkyne, often referred to as the Huisgen 1,3-dipolar cycloaddition, yields a 1,2,3-triazole. nih.gov This reaction can be performed under thermal conditions, although this often leads to a mixture of regioisomers. nih.gov The development of copper(I) and ruthenium(II)-catalyzed azide-alkyne cycloadditions (CuAAC and RuAAC, respectively) has allowed for high regioselectivity, making this a "click chemistry" reaction with broad applications. nih.gov

While the primary reactivity of this compound is dominated by the Curtius rearrangement, under appropriate conditions, it could potentially undergo cycloaddition with suitable dipolarophiles. For instance, reaction with an alkyne would be expected to yield a 1-((2-hydroxyphenyl)acetyl)-1H-1,2,3-triazole. The efficiency of such a reaction would likely be in competition with the thermal decomposition to the isocyanate.

| Dipole | Dipolarophile | Product Type |

| This compound | Phenylacetylene | 1-((2-Hydroxyphenyl)acetyl)-4-phenyl-1H-1,2,3-triazole |

| This compound | Norbornene | Triazoline adduct |

| This compound | Methyl acrylate | Triazoline adduct |

1,3-Dipolar Cycloadditions.nih.govresearchgate.net

This compound, like other organic azides, can act as a 1,3-dipole in cycloaddition reactions with dipolarophiles such as alkynes. nih.govwikipedia.org This class of reactions is a powerful tool for the synthesis of five-membered heterocyclic compounds. ijrpc.com The reactivity in these cycloadditions can be influenced by electronic factors; electron-withdrawing groups on the alkyne generally accelerate the reaction. researchgate.net

The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne yields 1,2,3-triazole derivatives. nih.govwikipedia.org This reaction typically requires elevated temperatures and can result in a mixture of 1,4- and 1,5-disubstituted regioisomers when using terminal alkynes. wikipedia.orgsemanticscholar.org Although azides are not the most reactive 1,3-dipoles, they are favored due to their stability and fewer side reactions. wikipedia.org

To overcome the limitations of the thermal Huisgen cycloaddition, metal-catalyzed versions have been developed, offering improved reaction rates, milder conditions, and high regioselectivity. nih.govnih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, often referred to as a "click" reaction, exclusively produces 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. wikipedia.orgyoutube.comnih.gov The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. wikipedia.orgnih.gov The CuAAC reaction is highly efficient and tolerates a wide range of functional groups. nih.govacs.org The mechanism involves the formation of a copper acetylide intermediate. wikipedia.orgnih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, the ruthenium-catalyzed reaction selectively yields 1,5-disubstituted 1,2,3-triazoles. wikipedia.orgnih.govnih.gov A key advantage of RuAAC is its ability to utilize both terminal and internal alkynes, leading to fully substituted triazoles. wikipedia.orgnih.govnih.gov Common catalysts include [Cp*RuCl] complexes. nih.govnih.gov The proposed mechanism involves the formation of a six-membered ruthenacycle intermediate. nih.gov

| Reaction Type | Catalyst | Regioselectivity | Alkyne Substrates | Conditions |

|---|---|---|---|---|

| Huisgen Cycloaddition | None (Thermal) | Mixture of 1,4- and 1,5-isomers | Terminal and Internal | High Temperature |

| CuAAC | Copper(I) | 1,4-disubstituted | Terminal | Mild, often aqueous media |

| RuAAC | Ruthenium(II) | 1,5-disubstituted | Terminal and Internal | Varies with catalyst |

Benzyne-Azide 1,3-Dipolar Cycloaddition.organic-chemistry.org

This compound can also undergo a [3+2] cycloaddition with benzynes, which are highly reactive intermediates. This reaction provides an efficient route to substituted benzotriazoles under mild, metal-free conditions. organic-chemistry.org Benzynes can be generated in situ from precursors like o-(trimethylsilyl)aryl triflates. organic-chemistry.orgnih.gov The reaction is generally high-yielding and tolerates a variety of functional groups on the azide. organic-chemistry.org

Staudinger Reaction and Ligation

The Staudinger reaction is a mild method for the reduction of azides to primary amines, proceeding through an iminophosphorane intermediate. organicchemistrytutor.comwikipedia.orgorganic-chemistry.org

Formation of Iminophosphoranes.wikipedia.orgorganic-chemistry.org

The initial step of the Staudinger reaction involves the nucleophilic attack of a phosphine (B1218219), typically triphenylphosphine (B44618), on the terminal nitrogen of the azide. wikipedia.org This addition leads to the formation of a phosphazide (B1677712) intermediate, which then loses dinitrogen gas (N₂) to form an iminophosphorane. organic-chemistry.org This iminophosphorane can be hydrolyzed in the presence of water to yield a primary amine and a phosphine oxide byproduct. wikipedia.orgcommonorganicchemistry.com Alternatively, the iminophosphorane can be trapped by an electrophile in what is known as the Staudinger ligation.

| Reactant | Reagent | Intermediate | Final Product (after hydrolysis) | Byproduct |

|---|---|---|---|---|

| R-N₃ (this compound) | P(C₆H₅)₃ (Triphenylphosphine) | R-N=P(C₆H₅)₃ (Iminophosphorane) | R-NH₂ ((2-Hydroxyphenyl)acetamide) | O=P(C₆H₅)₃ (Triphenylphosphine oxide) |

Intramolecular Hydrogen Bonding Effects on Reactivity.researchgate.netresearchgate.net

The presence of the ortho-hydroxyl group in this compound can lead to intramolecular hydrogen bonding between the hydroxyl proton and the azide group. researchgate.net This interaction can influence the reactivity of the azide. researchgate.netrsc.orgresearchgate.net Specifically, intramolecular hydrogen bonding can increase the electron density of the azido group, which has been shown to accelerate electrophilic reactions like the Staudinger ligation. researchgate.netresearchgate.net This is because the hydrogen bond can stabilize the phosphazide intermediate formed during the reaction. researchgate.net This effect has been utilized to achieve site-selective conjugations in molecules containing multiple azide groups. researchgate.netrsc.orgchemrxiv.org

Site-Selective Ligation Strategies

This compound is a valuable reagent in site-selective ligation strategies, particularly in variations of the Staudinger ligation. The Staudinger ligation is a chemical reaction in which an azide reacts with a phosphine to form an aza-ylide intermediate, which is then trapped to form a stable amide bond. andrews.eduresearchgate.net The "traceless" version of this reaction is particularly significant in chemical biology for peptide synthesis and protein modification, as it leaves no residual atoms from the phosphine reagent in the final product. researchgate.netnih.gov

The (2-hydroxyphenyl) group in the acetyl azide moiety can play a crucial role. In specifically designed phosphine reagents, such as those derived from (2-hydroxyphenyl)diphenylphosphine, the hydroxyl group is positioned to facilitate the intramolecular rearrangement of the aza-ylide intermediate. nih.gov This strategic placement allows for the efficient formation of the amide bond and subsequent release of the phosphine oxide byproduct. This approach enables the ligation of peptide fragments or the conjugation of molecules to proteins at specific sites, dictated by the location of the azide group. nih.gov The efficiency of these ligations can be influenced by the protecting groups on the amino acid phosphine esters, with protected versions sometimes yielding better results for the desired amide bond formation. nih.gov

Table 1: Comparison of Staudinger Ligation Strategies

| Ligation Type | Key Reagents | Mechanism Highlight | Primary Application |

|---|---|---|---|

| Classic Staudinger Ligation | Azide, Phosphine (e.g., Triphenylphosphine) | Aza-ylide intermediate is hydrolyzed to form an amine and phosphine oxide. | Reduction of azides to amines. nih.gov |

| Traceless Staudinger Ligation | Azide, Engineered Phosphinothiol or Phosphinophenol | Intramolecular rearrangement of the aza-ylide leads to amide bond formation and clean release of the phosphine oxide. researchgate.net | Peptide synthesis, Protein modification. nih.gov |

Other Significant Transformations

Acylating Agent Properties (e.g., in Tetralone Synthesis)

This compound can function as an effective acylating agent. Acyl azides are known reactive intermediates that can transfer an acyl group to a nucleophile. This reactivity is harnessed in various synthetic procedures. For instance, in reactions analogous to the Friedel-Crafts acylation, a (2-hydroxyphenyl)acetyl group can be introduced.

A notable application of related phenylacetic acid derivatives is in the synthesis of 2-tetralones. nih.gov In a single-stage process, a substituted phenylacetic acid reacts with a 1-alkene in the presence of trifluoroacetic anhydride (B1165640) (TFAA) and phosphoric acid. nih.gov This process involves the in situ formation of a mixed anhydride which then acylates the alkene, followed by an intramolecular cycloalkylation to form the tetralone ring. nih.gov While this example uses a carboxylic acid, the underlying principle of acylation followed by cyclization is applicable to reactive acylating agents like this compound, which can be generated from the corresponding acid. The resulting 4-hydroxy-α-tetralone derivatives are scaffolds for further chemical modification. researchgate.net

Palladium-Catalyzed Carbonylation Reactions to Acyl Ureas

Acyl azides, including this compound, are substrates for palladium-catalyzed carbonylation reactions. This transformation provides a direct route to valuable chemical structures like acyl ureas. In a typical reaction, an acyl azide is coupled with carbon monoxide and an amine, catalyzed by a palladium complex. researchgate.net

This methodology has been successfully applied to the synthesis of C-2 branched acyl urea glycals from 2-iodo-glycals. The process first involves a palladium-catalyzed carbonylative coupling of the 2-iodo-glycal with sodium azide to form an acyl azide intermediate. researchgate.net This intermediate is then used in a subsequent carbonylative coupling reaction to yield the corresponding acyl urea. researchgate.net These reactions are efficient and operate under mild conditions, showcasing the utility of acyl azides as precursors in palladium catalysis.

Unexpected Nitrogen-Nitrogen Bond Cleavage Reactions

While azides are prized for reactions that keep the nitrogen atoms together (like cycloadditions) or release dinitrogen gas predictably (like the Curtius rearrangement), unexpected cleavage of the nitrogen-nitrogen (N-N) bond can also occur. nih.gov Studies on α-azidoacetyl hydrazides have revealed that under certain conditions, the N-N bond of the hydrazide moiety can cleave, leading to a reduced amine product instead of the expected ligation product. mdpi.comresearchgate.net

This unexpected reaction pathway is thought to be influenced by the structure of the azidoacetyl hydrazide itself, which may be unstable under specific reaction conditions, such as during azidation at elevated temperatures. mdpi.com This phenomenon is significant as it presents a potential side reaction in processes like the Staudinger ligation but also opens avenues for developing new N-N bond cleavage methods under non-reductive and non-oxidative conditions. mdpi.comnih.gov Similar photocatalytic methods using visible light have also been developed for cleaving N-N bonds in hydrazines and hydrazides. nih.gov

Cyclization to Heterocyclic Systems (e.g., Oxazoles, Isoxazoles, Chromones, Imidazoles, Pyridines, Indoles)

Organic azides are exceptionally versatile precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. nih.govrsc.orgresearchgate.net this compound, as an α-azido carbonyl compound, is well-suited for intramolecular and intermolecular cyclization reactions to form various heterocyclic rings.

Indoles: Rhodium(II)-catalyzed C-H bond amination of ortho-substituted aryl azides provides a direct route to andrews.edunih.gov-fused indole (B1671886) heterocycles. nih.gov

Imidazoles: The pyrolysis of α-azido carbonyl compounds in the presence of diamines can lead to the formation of imidazole (B134444) derivatives. nih.gov

Pyridines: The synthesis of pyridines can be achieved through various pathways involving azide precursors.

Pyrroles: Intramolecular C-H amination of aliphatic azides, catalyzed by nickel complexes, can produce pyrrole (B145914) and pyrrolidine (B122466) rings. nih.govresearchgate.net

General Heterocycles: The reactivity of the azide group allows it to participate in multicomponent reactions, providing convergent pathways to diverse and complex N-heterocyclic scaffolds. rsc.orgresearchgate.net

Reactions of α-Azido Carbonyl Compounds

This compound belongs to the class of α-azido carbonyl compounds, which are known for their rich and diverse reactivity. rsc.org The presence of the azide group alpha to a carbonyl function imparts unique chemical properties. rsc.org

These compounds are key intermediates in the synthesis of other important functional groups and molecular structures:

α-Amino Ketones: A primary application is their reduction to α-amino ketones, which are valuable building blocks in medicinal chemistry. The reduction can be performed chemoselectively on either the azide or the carbonyl group. nih.gov

α-Imino Carbonyls: Thermal decomposition of α-azido carbonyl compounds can lead to the formation of α-imino carbonyl intermediates through the loss of dinitrogen gas. nih.gov

C-C Bond Formation: The enhanced acidity of the α-hydrogen in α-azido ketones allows for various synthetic applications, including the formation of new carbon-carbon bonds. rsc.org

1,3-Dipolar Cycloadditions: The azide group can act as a 1,3-dipole in cycloaddition reactions with alkynes to form triazoles, a cornerstone of "click chemistry". nih.gov

The synthetic utility of α-azido carbonyl compounds is broad, serving as precursors for amines, imines, amides, and a multitude of heterocyclic systems. nih.govorganic-chemistry.org

Table 2: Summary of Transformations of α-Azido Carbonyl Compounds

| Reaction Type | Reagent/Condition | Product Class | Reference |

|---|---|---|---|

| Reduction | H2, Pd/C or other reducing agents | α-Amino Ketones | nih.gov |

| Thermal Decomposition | Heat (Pyrolysis) | α-Imino Carbonyls | nih.gov |

| Staudinger Reaction | Phosphines (e.g., PPh3) | Amines, Amides (via Ligation) | andrews.edu |

| 1,3-Dipolar Cycloaddition | Alkynes (often Cu(I) catalyzed) | 1,2,3-Triazoles | nih.gov |

| Intramolecular Amination | Metal catalysts (e.g., Rh, Ni) | N-Heterocycles (e.g., Indoles, Pyrroles) | nih.gov, nih.gov |

Mechanistic Studies of Reactions Involving 2 Hydroxyphenyl Acetyl Azide

Detailed Mechanistic Pathways of the Curtius Rearrangement

The Curtius rearrangement transforms an acyl azide (B81097) into an isocyanate. wikipedia.orgorganic-chemistry.org This reaction, discovered by Theodor Curtius in 1885, involves the thermal decomposition of the acyl azide with the loss of nitrogen gas. wikipedia.orgallen.in The resulting isocyanate is a versatile intermediate that can be converted to primary amines, carbamates, or urea (B33335) derivatives through reactions with nucleophiles like water, alcohols, or amines, respectively. wikipedia.orgnih.gov

Postulated Acyl Nitrene Intermediate

Historically, the mechanism of the Curtius rearrangement was thought to be a two-step process involving the formation of a highly reactive acyl nitrene intermediate. vedantu.com This hypothesis, first postulated by Stieglitz in 1896, suggested that the initial step is the loss of nitrogen gas (N₂) from the acyl azide to generate the acyl nitrene (R-C(O)N). nih.govvedantu.com In the subsequent step, the migrating group (R) was proposed to shift from the carbonyl carbon to the electron-deficient nitrogen atom to yield the isocyanate. vedantu.com

While this stepwise mechanism involving a nitrene intermediate is plausible, particularly in photochemical rearrangements, extensive research has led to a more refined understanding for the thermal reaction. wikipedia.orgnih.govlscollege.ac.in Early attempts to trap the acyl nitrene intermediate under thermal conditions were unsuccessful, suggesting its lifetime was exceptionally short or that it was not formed at all. nih.gov It is now generally accepted that photochemical decomposition of acyl azides can proceed through a discrete nitrene intermediate, which can lead to side products through insertion or addition reactions. wikipedia.orglscollege.ac.in However, for the thermal Curtius rearrangement, a different pathway is favored.

Examination of Concerted vs. Stepwise Decomposition

Modern mechanistic studies and thermodynamic calculations provide strong evidence that the thermal Curtius rearrangement proceeds through a concerted mechanism. wikipedia.orgvedantu.com In this pathway, the migration of the R-group and the expulsion of nitrogen gas occur simultaneously in a single transition state. wikipedia.orgillinoisstate.edu This concerted process bypasses the formation of a free acyl nitrene intermediate. wikipedia.org

The primary evidence supporting the concerted mechanism is the notable absence of byproducts that would be expected from a nitrene intermediate, such as those arising from C-H insertion or addition to double bonds, when the reaction is performed thermally. wikipedia.orglscollege.ac.in Theoretical studies, including Density Functional Theory (DFT) calculations, have further substantiated the concerted pathway for most acyl azides, showing it to have a lower activation energy barrier compared to the stepwise formation of a nitrene. nih.gov For instance, calculations on acetyl azide show the barrier for the concerted rearrangement to be significantly lower than that for the formation of the corresponding nitrene. nih.gov

While the concerted mechanism is dominant for thermal rearrangements, the pathway can be influenced by the structure of the acyl azide and the reaction conditions. nih.govresearchgate.net Photochemical conditions can favor a stepwise mechanism through a nitrene intermediate. wikipedia.orgnih.gov

| Feature | Concerted Mechanism (Thermal) | Stepwise Mechanism (Photochemical) |

|---|---|---|

| Intermediate | No discrete intermediate (single transition state) | Acyl Nitrene |

| Key Steps | Simultaneous R-group migration and N₂ loss. wikipedia.org | 1. Loss of N₂ to form nitrene. 2. Migration of R-group. vedantu.com |

| Byproducts | Generally absent. wikipedia.org | Potential for nitrene insertion/addition products. lscollege.ac.in |

| Supporting Evidence | Lack of trapped intermediates, kinetic studies, thermodynamic calculations. wikipedia.orgnih.gov | Trapping of nitrene intermediates under photochemical conditions. nih.gov |

Stereochemical Retention in Migrating Groups

A defining and synthetically valuable feature of the Curtius rearrangement is the complete retention of the stereochemical configuration of the migrating group. nih.govnih.gov As the R-group moves from the carbonyl carbon to the nitrogen atom during the concerted transition state, its stereocenter remains unchanged. wikipedia.orgnih.gov This stereospecificity is a direct consequence of the concerted mechanism, where the bond-breaking and bond-forming events happen in a single, organized step, precluding any opportunity for the migrating group to racemize or invert. illinoisstate.edu

This characteristic has been confirmed in numerous studies, including the rearrangement of optically active hydratropic acid azide to α-phenylethylamine, which proceeds with 99.3% optical purity. rsc.org The retention of configuration is crucial for asymmetric synthesis, allowing for the creation of chiral amines and their derivatives from chiral carboxylic acids without loss of enantiomeric purity. nih.gov This makes the Curtius rearrangement a reliable tool for installing nitrogen-containing functional groups in complex, stereochemically rich molecules. nih.govrsc.org

Mechanistic Insights into Catalytic Reactions

Beyond the classical thermal rearrangement, (2-Hydroxyphenyl)acetyl azide can participate in transition metal-catalyzed reactions, which offer alternative pathways and products by avoiding the formation of isocyanates.

Palladium-Catalyzed Carbonylation: Identification of Active Species and Intermediates

Palladium catalysts can intercept acyl azides before they undergo Curtius rearrangement, enabling novel transformations such as carbonylation. chemistryviews.org In a palladium-catalyzed process for the synthesis of acyl ureas from acyl azides, carbon monoxide, and amines, the active catalytic species is believed to be a Pd(0) complex. researchgate.net

The proposed mechanism, supported by experimental and computational studies, involves several key steps:

Formation of Active Catalyst: The palladium precatalyst, such as Pd(OAc)₂, is reduced in situ to the active Pd(0) species. researchgate.net

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with the acyl azide.

Intermediate Formation: This leads to the formation of an unusual five-membered palladacycle intermediate. chemistryviews.org

Carbon Monoxide Insertion: A molecule of carbon monoxide (CO) inserts into a palladium-nitrogen bond of the palladacycle.

Reductive Elimination: The cycle is completed by reductive elimination, which releases the final acyl urea product and regenerates the active Pd(0) catalyst. diva-portal.org

This catalytic cycle effectively diverts the acyl azide from the Curtius rearrangement pathway, providing a direct route to acyl ureas under mild conditions. chemistryviews.org

| Step | Description | Key Species Involved |

|---|---|---|

| 1 | Generation of the active catalyst. | Pd(0) complex. researchgate.net |

| 2 | Oxidative addition of the acyl azide to the metal center. | Acyl azide, Pd(0). |

| 3 | Formation of a key metallacycle intermediate. | Five-membered palladacycle. chemistryviews.org |

| 4 | Insertion of carbon monoxide. | CO, Palladacycle. |

| 5 | Reductive elimination to form the product and regenerate the catalyst. | Acyl urea, Pd(0). diva-portal.org |

Ruthenium-Catalyzed Amidation: C-H Activation and Metallacycle Formation

Ruthenium complexes are effective catalysts for direct C-H amidation reactions using acyl azides as the nitrogen source, a process that also circumvents the Curtius rearrangement. rsc.org This transformation typically relies on a chelation-assisted C-H activation mechanism. For a substrate like this compound, the hydroxyl group could potentially act as a directing group.

The generally accepted mechanism proceeds as follows:

Catalyst Activation: A cationic Ru(II) species is generated from a precatalyst like [Ru(p-cymene)Cl₂]₂ in the presence of a silver salt (e.g., AgSbF₆). acs.org

C-H Activation: The active ruthenium catalyst coordinates to the substrate. Assisted by a directing group on the aromatic ring, the catalyst selectively activates a C-H bond (typically at the ortho position) to form a five-membered ruthenacycle intermediate. acs.orgnih.gov This step is often a concerted metalation-deprotonation (CMD) process. nih.gov

Azide Coordination: The acyl azide coordinates to the ruthenium center of the metallacycle. acs.org

Nitrene Formation/Insertion: The coordinated acyl azide releases N₂ gas, leading to the formation of a six-membered ruthenacycle. acs.org This occurs via insertion of the amide moiety into the ruthenium-carbon bond.

Protonolysis: The final amidated product is released through protonolysis, which simultaneously regenerates the active cationic ruthenium catalyst, allowing it to re-enter the catalytic cycle. acs.org

This pathway provides a direct and atom-economical method for forming C-N bonds, offering a valuable alternative to traditional multi-step synthetic routes. rsc.orgacs.org

Influence of Substituents and Reaction Environment on Mechanisms

The presence of a hydroxyl group at the ortho position of the phenylacetyl moiety is significant. While direct studies on this compound are not extensively detailed in publicly available literature, the behavior of other ortho-substituted molecules provides strong indications of its role. The 2-hydroxyl group can exert influence through several mechanisms:

Intramolecular Hydrogen Bonding: The hydroxyl group is positioned to form an intramolecular hydrogen bond with either the carbonyl oxygen or the α-nitrogen of the azide group. This interaction can influence the conformation of the molecule, potentially pre-organizing it for the rearrangement and lowering the activation energy compared to its para-substituted isomer or the unsubstituted phenylacetyl azide.

Electronic Effects: As an electron-donating group, the hydroxyl substituent can stabilize the transition state of the rearrangement. During the concerted migration of the aryl group, a partial positive charge develops at the migration origin, which the hydroxyl group can help to stabilize through resonance.

Neighboring Group Participation: In some cases, ortho substituents can directly participate in the reaction. For the 2-hydroxyl group, this could involve a transient cyclization pathway or stabilization of intermediates. Studies on the thermolysis of other ortho-substituted phenyl azides have shown that ortho substituents generally increase the rate of decomposition compared to unsubstituted analogues. datapdf.com Similarly, kinetic investigations of ortho-hydroxyazobenzenes indicate that the ortho-hydroxyl group can render the reaction rate independent of solvent polarity, a phenomenon attributed to strong intramolecular interactions. rsc.org

These effects suggest that the 2-hydroxyphenyl group likely accelerates the Curtius rearrangement through stabilization of the transition state via hydrogen bonding and electronic effects.

Solvent and temperature are critical parameters in the reactions of this compound. The Curtius rearrangement is most commonly initiated by heating (thermolysis). wikipedia.org

Temperature: The thermal decomposition of acyl azides is temperature-dependent, requiring sufficient energy to overcome the activation barrier for nitrogen extrusion and rearrangement. The specific temperature required can be influenced by the structure of the azide. For many acyl azides, temperatures ranging from 80 to 110 °C are typical for inducing the rearrangement. datapdf.com Lewis acid catalysis has been shown to reduce the required decomposition temperature by approximately 100 °C in some cases. wikipedia.org

Solvent: The choice of solvent can influence both the reaction rate and the ultimate product.

Non-nucleophilic (Inert) Solvents: In inert solvents such as toluene (B28343) or benzene (B151609), the rearrangement of this compound would yield the corresponding (2-hydroxyphenyl)methyl isocyanate, which could potentially be isolated if stable. nrochemistry.com

Nucleophilic Solvents: When the reaction is carried out in nucleophilic solvents, the isocyanate intermediate is trapped in situ. For example, in the presence of alcohols like tert-butanol, a carbamate (B1207046) is formed. If water is present, the isocyanate hydrolyzes to form an unstable carbamic acid, which then decarboxylates to yield (2-hydroxyphenyl)methanamine. organic-chemistry.org

Polar Aprotic Solvents: Solvents like DMF or DMSO can influence the rate by stabilizing polar transition states. Recent studies have highlighted the unique role of solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can promote the Curtius rearrangement at room temperature through its strong hydrogen-bond-donating properties. nih.gov

The following table illustrates the expected products based on the reaction environment.

| Solvent | Temperature | Intermediate | Final Product |

| Toluene | Reflux (approx. 110°C) | (2-hydroxyphenyl)methyl isocyanate | (2-hydroxyphenyl)methyl isocyanate |

| tert-Butanol | Reflux (approx. 83°C) | (2-hydroxyphenyl)methyl isocyanate | tert-butyl (2-hydroxyphenyl)methylcarbamate |

| Water | Heat | (2-hydroxyphenyl)methyl isocyanate | (2-hydroxyphenyl)methanamine |

| HFIP | Room Temperature | (2-hydroxyphenyl)methyl isocyanate | Product of HFIP addition or subsequent reaction |

This is an illustrative table based on the general reactivity of acyl azides.

Kinetic studies are essential for understanding reaction mechanisms, including identifying the rate-determining step. For the thermal Curtius rearrangement, the reaction is typically first-order, as the unimolecular decomposition of the acyl azide is the slow step. The rate-determining step is widely accepted to be the concerted process of nitrogen gas extrusion and alkyl/aryl group migration. wikipedia.org

Key parameters obtained from kinetic studies include:

Rate Constant (k): Measures the speed of the reaction at a given temperature.

Activation Energy (Ea): The minimum energy required for the reaction to occur. Research on ortho-substituted phenyl azides shows they have lower activation energies (22-27 kcal/mol) compared to unsubstituted phenyl azides (30-40 kcal/mol). datapdf.com

A hypothetical kinetic data table for the thermolysis of various substituted phenylacetyl azides in toluene is presented below to illustrate the expected influence of the hydroxyl group's position.

| Compound | Temperature (°C) | Rate Constant, k (s⁻¹) | Activation Energy, Ea (kcal/mol) |

| Phenylacetyl azide | 100 | k₁ | ~30 |

| (4-Hydroxyphenyl)acetyl azide | 100 | k₂ (> k₁) | < 30 |

| This compound | 100 | k₃ (>> k₁) | < 27 |

This is a hypothetical data table illustrating expected relative rates based on substituent effects described in the literature. datapdf.com

The significantly faster rate (k₃) for the 2-hydroxy isomer would be strong evidence for intramolecular catalysis or transition state stabilization by the ortho-hydroxyl group.

Computational and Experimental Validation of Reaction Mechanisms

Modern mechanistic studies rely on a combination of computational modeling and experimental evidence to build a complete picture of a reaction pathway.

Computational Studies: Density Functional Theory (DFT) is a powerful tool used to investigate the Curtius rearrangement. researchgate.net For this compound, computational studies could:

Model the transition state structure, confirming whether the reaction is concerted (a single transition state for N₂ loss and migration) or stepwise. For thermal rearrangements, a concerted mechanism is strongly supported by computational and experimental data. wikipedia.orgresearchgate.net

Calculate the activation energy barrier, allowing for a theoretical comparison of reaction rates between different isomers (e.g., 2-hydroxy vs. 4-hydroxy).

Investigate the role of the ortho-hydroxyl group by modeling the strength and effect of the intramolecular hydrogen bond on the transition state geometry and energy.

Explore the reaction pathway in different solvents using implicit or explicit solvent models to understand the effect of the environment on the mechanism.

Experimental Validation:

Spectroscopic Analysis: In situ monitoring of the reaction using techniques like FT-IR spectroscopy can track the disappearance of the characteristic azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹), providing real-time kinetic data.

Product Analysis: Isolation and characterization of the final products under various conditions (e.g., different trapping nucleophiles) confirms the intermediacy of the isocyanate. The absence of byproducts that would result from a discrete nitrene intermediate (such as C-H insertion products) in thermal reactions provides strong evidence for a concerted mechanism. wikipedia.org Photochemical reactions, in contrast, are known to produce nitrene intermediates, leading to different product distributions. researchgate.net

Isotope Labeling Studies: Using ¹³C or ¹⁵N labeling can help trace the path of atoms throughout the rearrangement, confirming the nature of the migrating group and the bonds that are broken and formed.

Together, these computational and experimental approaches provide a robust framework for validating the proposed mechanistic pathways for the reactions of this compound.

Theoretical and Computational Investigations

Quantum Chemical Studies

Quantum chemical studies, particularly those employing density functional theory (DFT), are fundamental in characterizing the electronic nature and predicting the chemical behavior of (2-Hydroxyphenyl)acetyl azide (B81097).